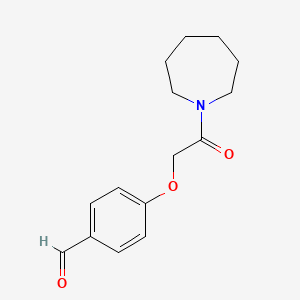

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enantio- and Diastereoselective Synthesis Analysis

The first paper discusses a novel approach to synthesizing enantiomerically pure 4,5-dihydro-1H-benzo[c]azepines, which are structurally related to the compound of interest, 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde. The synthesis involves a two-step process starting with an asymmetric organocatalytic Mannich reaction on Boc-imines derived from o-(azidomethyl)benzaldehydes. This is followed by a Staudinger/aza-Wittig/Ugi-Joullié sequence, which is notable for being one of the first examples of a diastereoselective Ugi three-component reaction on a seven-membered cyclic imine. The precursors for this synthesis are obtained through a chemoenzymatic strategy from commercially available materials .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of azo-benzoic acids and their precursors, which share a common benzaldehyde moiety with the compound . The structures were confirmed using various spectroscopic techniques, including NMR, UV-VIS, and IR. Additionally, the molecular structures and geometries were optimized using B3LYP density functional theory with the 6-31G(d) basis set. The study also explored acid-base dissociation and azo-hydrazone tautomerism in solution, influenced by solvent composition and pH .

Chemical Reactions Analysis

In the third paper, the synthesis and characterization of a novel azo-aldehyde and its Ni(II) chelate are described. The azo-aldehyde shares a similar functional group with 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde, which is relevant for understanding its chemical behavior. The azo-aldehyde ligand was found to act as a bidentate, coordinating through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group. The study also included computational studies of the tautomers of the compound, with B3LYP/6-311++G(d,p) level calculations suggesting this level as the best for such calculations. The electronic spectra of the compounds were obtained in various organic solvents, which is significant for understanding the solvatochromic properties of similar compounds .

Physical and Chemical Properties Analysis

The physical properties of the azo-aldehyde in the third paper were determined through X-ray crystallography, revealing that it crystallizes in the orthorhombic Pbca space group. The presence of a strong phenol-aldehyde hydrogen bond and a weaker intermolecular hydrogen bonding resulting in a dimeric structure was noted. These findings are crucial for understanding the physical properties of similar compounds, such as 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde, particularly in terms of their crystalline structure and hydrogen bonding motifs .

Aplicaciones Científicas De Investigación

Enantio- and Diastereoselective Synthesis

Enantiomerically pure 4,5-dihydro-1H-benzo[c]azepines with three contiguous stereogenic centers, relevant to the chemical structure of interest, have been synthesized using a convergent strategy that includes an asymmetric organocatalytic Mannich reaction and a one-pot Staudinger/aza-Wittig/Ugi-Joullié sequence. This method demonstrates controlled diastereoselectivity and employs a chemoenzymatic strategy for the initial synthesis of o-azidomethylbenzaldehydes from commercially available building blocks (Moni et al., 2014).

Novel Synthesis Methods

A study presents a one-pot synthesis method for 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines from 5-aryloxazolidines and indoles via a Mannich/Friedel–Crafts sequence. This method utilizes benzaldehydes and achieves the synthesis of complex structures in moderate yields, indicating the versatility of benzaldehyde derivatives in synthetic chemistry (Moshkin & Sosnovskikh, 2014).

Catalytic Condensations

Investigations into the acid-catalyzed condensation of glycerol with benzaldehyde have explored the synthesis of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of benzaldehyde derivatives in generating novel platform chemicals from renewable materials, emphasizing the importance of such derivatives in green chemistry (Deutsch, Martin, & Lieske, 2007).

Anticancer Drug Intermediates

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method has been established for this compound, which is synthesized from terephthalaldehyde through steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction. This underscores the role of benzaldehyde derivatives in medicinal chemistry and drug development (Zhang et al., 2018).

Propiedades

IUPAC Name |

4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQFGHMKAATZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.